molecular formula C17H22N2O3S2 B2600554 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 946222-15-7

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2600554
CAS RN: 946222-15-7
M. Wt: 366.49
InChI Key: XQIZITICKSJNDW-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide and its analogues have been utilized in the development of various chemical compounds. For instance, they serve as intermediates in the synthesis of aurora 2 kinase inhibitors through a novel one-pot, three-component Wittig–SNAr approach (Xu et al., 2015).
  • Additionally, this compound and its derivatives have been synthesized as part of the development of HIV-1 replication inhibitors, demonstrating promising activity in initial biological studies (Che et al., 2015).

Pharmaceutical and Biological Applications

  • In the field of pharmacology, derivatives of this compound have been explored for their potential as KCNQ2 potassium channel openers, showing significant activity in a rat model of migraine (Wu et al., 2003).
  • Its use in the modulation of antibiotic activity against multidrug-resistant strains has also been studied, demonstrating potential in enhancing the effectiveness of certain antibiotics (Oliveira et al., 2015).

Chemical Reactions and Transformations

  • The compound has been involved in various chemical reactions, such as in the synthesis of fully substituted thiophen-2(3H)-ones and in reactions with diethyl azodicarboxylate and phenylisocyanate, showcasing its versatility in organic synthesis (Zali-Boeini & Pourjafarian, 2012); (Ferri et al., 1978).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c20-24(21,14-15-4-2-1-3-5-15)18-12-17(16-6-11-23-13-16)19-7-9-22-10-8-19/h1-6,11,13,17-18H,7-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIZITICKSJNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

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